molecular formula C15H24N2 B5788473 4-(1-azepanylmethyl)-N,N-dimethylaniline

4-(1-azepanylmethyl)-N,N-dimethylaniline

Cat. No. B5788473
M. Wt: 232.36 g/mol
InChI Key: CYXAYBJLXBBWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-azepanylmethyl)-N,N-dimethylaniline, commonly known as Azepine, is a chemical compound that has been widely used in scientific research. It is a member of the amine class of organic compounds and is a derivative of dimethylaniline. Azepine has a unique structure that makes it a valuable compound for various research applications. In

Mechanism of Action

The mechanism of action of Azepine is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Azepine has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity, antimicrobial activity, and anti-inflammatory activity. Azepine has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Azepine in lab experiments is its unique structure, which allows it to be used in a variety of research applications. Azepine is also readily available and can be synthesized using a relatively simple method. However, one of the limitations of using Azepine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions related to Azepine. One potential direction is to further explore its mechanism of action and its effects on specific biochemical pathways. Another direction is to develop new synthetic methods for Azepine and its derivatives, which could lead to the discovery of new biologically active compounds. Additionally, Azepine could be used as a starting material for the synthesis of new fluorescent probes or other imaging agents for biological studies.

Synthesis Methods

Azepine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-(chloromethyl)-N,N-dimethylaniline with 1-aminocyclohexane in the presence of a base. The reaction produces Azepine as a yellow solid, which can be purified using various techniques such as recrystallization or column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as NMR or IR.

Scientific Research Applications

Azepine has been used in various scientific research studies due to its unique structure and properties. It has been used as a ligand in metal-catalyzed reactions, as a building block in the synthesis of complex molecules, and as a fluorescent probe in biochemical assays. Azepine has also been used as a precursor for the synthesis of other biologically active compounds.

properties

IUPAC Name

4-(azepan-1-ylmethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-16(2)15-9-7-14(8-10-15)13-17-11-5-3-4-6-12-17/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXAYBJLXBBWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262929

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.